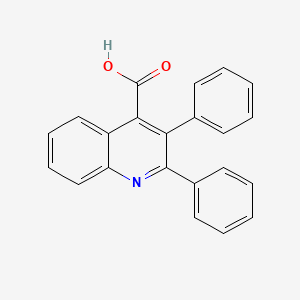![molecular formula C16H15NO3 B5858811 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime], also known as DMQX, is a chemical compound that has been widely used in scientific research due to its unique properties. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission in the central nervous system.
Wirkmechanismus
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] acts as a potent antagonist of the ionotropic glutamate receptor, which is a ligand-gated ion channel that mediates the majority of fast excitatory neurotransmission in the central nervous system. By blocking the ion channel, 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] inhibits the flow of ions into the postsynaptic neuron, thereby reducing the amplitude and duration of the excitatory postsynaptic potential.
Biochemical and Physiological Effects:
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and amplitude of epileptic seizures in animal models of epilepsy. It has also been shown to improve motor function in animal models of Parkinson's disease. In addition, 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has been shown to have neuroprotective effects, reducing the damage caused by ischemic injury and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for investigating the role of this receptor in synaptic transmission and plasticity. It is also relatively stable and easy to handle. However, 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has some limitations. It is not very water-soluble, which can make it difficult to use in some experimental preparations. In addition, 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects.
Zukünftige Richtungen
There are several future directions for research on 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]. One area of interest is the development of new analogs of 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] that have improved pharmacological properties, such as increased water-solubility and longer half-life. Another area of interest is the use of 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] in combination with other drugs or therapies to treat neurological disorders. Finally, there is interest in investigating the role of ionotropic glutamate receptors in other physiological processes, such as learning and memory, and the potential for 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] to be used as a tool in these studies.
Conclusion:
In conclusion, 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] is a potent antagonist of the ionotropic glutamate receptor that has been widely used in scientific research to investigate the role of this receptor in synaptic transmission and plasticity. 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for research on 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime], including the development of new analogs and investigating its potential use in combination with other therapies.
Synthesemethoden
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] can be synthesized by the reaction of 2,6-dimethylbenzoquinone with 3-methylbenzohydroxamic acid in the presence of a catalyst such as triethylamine. The reaction yields 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] as a yellow crystalline solid with a melting point of 203-204°C.
Wissenschaftliche Forschungsanwendungen
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has been widely used in scientific research as a tool for studying the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been used to investigate the mechanisms underlying various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-5-4-6-13(7-10)16(19)20-17-14-8-11(2)15(18)12(3)9-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWFSWWCWFZXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C2C=C(C(=O)C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)
![N-(tert-butyl)-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5858749.png)
![2-(2,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5858755.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5858763.png)

![N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5858772.png)
![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)
![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)

![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)
